molecular formula C9H16O2 B1454936 2-Cyclopentyl-2-methylpropanoic acid CAS No. 802918-34-9

2-Cyclopentyl-2-methylpropanoic acid

Cat. No.: B1454936
CAS No.: 802918-34-9
M. Wt: 156.22 g/mol
InChI Key: FBQSUMKPOXEXTN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-methylpropanoic acid is a branched carboxylic acid featuring a cyclopentyl group and a methyl group attached to the α-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol (calculated based on structural analogs). The cyclopentyl substituent may enhance lipophilicity, influencing solubility and bioavailability compared to simpler alkyl derivatives.

Properties

IUPAC Name

2-cyclopentyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,8(10)11)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSUMKPOXEXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield (%)
1 Cyclopentanone, morpholine, p-methyl benzenesulfonic acid, toluene solvent, reflux 1-3 h Heating reaction to form intermediate complex -
2 Addition of acrylate dropwise at 75-95 °C over 3-5 h, then reaction 2-4 h Formation of 3-(2-oxocyclopentyl)-propionic ester 92% (ester)
3 Hydrolysis with water, 30% sodium hydroxide, methanol at 60-65 °C for 1-3 h Conversion of ester to 3-(2-oxocyclopentyl)-propionic acid 90% (acid)

Note: The molar ratios are optimized as cyclopentanone : morpholine : p-methyl benzenesulfonic acid : acrylate = 1 : 1.2 : 0.1 : 1.5.

Detailed Procedure

  • Step 1: Cyclopentanone (100 g), morpholine (124 g), and p-methyl benzenesulfonic acid (20 g) are placed in a four-neck flask with 350 mL toluene. The mixture is refluxed for 2 hours.
  • Step 2: The mixture is cooled to 85 °C, and ethyl propenoate (180 g) is added dropwise over 4 hours. After addition, the reaction continues for 3 hours.
  • Step 3: The reaction mixture is cooled to 10 °C, filtered, and solvent removed under reduced pressure to yield crude 3-(2-oxocyclopentyl)-propionic ester. Distillation under reduced pressure yields a purified ester fraction boiling at 128-132 °C.
  • Step 4: The crude ester is hydrolyzed by stirring with water (1000 mL), methanol (700 mL), and 30% sodium hydroxide solution (200 mL) at 60-65 °C for 2 hours.
  • Step 5: The mixture is cooled, acidified to pH 3-5 with 10% hydrochloric acid, and extracted with dichloromethane. The organic layer is dried and evaporated to yield 3-(2-oxocyclopentyl)-propionic acid.

This method achieves high yields (ester 92%, acid 90%) and is suitable for scale-up due to mild reaction conditions and straightforward work-up.

Analysis of the Preparation Method

Aspect Details
Starting Materials Cyclopentanone, morpholine, acrylate esters (e.g., ethyl propenoate)
Catalysts/Additives p-Methyl benzenesulfonic acid (acid catalyst)
Solvent High boiling non-protic solvents such as toluene
Reaction Type Michael addition-like reaction followed by hydrolysis
Temperature Range 75-95 °C for addition; 60-65 °C for hydrolysis
Reaction Time 1-3 h reflux + 3-5 h dropwise addition + 2-4 h reaction + 1-3 h hydrolysis
Purification Filtration, distillation, acid-base extraction
Yield 90-92% overall for ester and acid
Industrial Viability High; mild conditions, accessible reagents, one-pot synthesis

Comparative Insights and Notes

  • The method described avoids harsh reagents and extreme conditions, favoring industrial scalability.
  • The use of morpholine and p-methyl benzenesulfonic acid facilitates the formation of the key intermediate.
  • Hydrolysis under alkaline conditions followed by acidification is a classical approach to convert esters to acids.
  • The process benefits from a one-pot approach, reducing purification steps and improving yield.
  • Although direct preparation methods for 2-Cyclopentyl-2-methylpropanoic acid are scarce in literature, this analogous method for 3-(2-oxocyclopentyl)-propionic acid strongly suggests a viable synthetic route.

Summary Table of Preparation Method

Parameter Description
Target Compound This compound (via 3-(2-oxocyclopentyl)-propionic acid intermediate)
Key Starting Material Cyclopentanone
Catalyst p-Methyl benzenesulfonic acid
Solvent Toluene
Reaction Type Heating with morpholine, acrylate addition, hydrolysis
Temperature 75-95 °C (addition), 60-65 °C (hydrolysis)
Yield ~90% for acid
Purification Filtration, distillation, acid-base extraction

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can participate in substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.

Scientific Research Applications

2-Cyclopentyl-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-cyclopentyl-2-methylpropanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₉H₁₆O₂ 156.22 Not provided Cyclopentyl, methyl, carboxylic acid
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 468064-83-7 Methoxyphenyl, methyl, carboxylic acid
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ 214.65 93-65-2 Chlorophenoxy, methyl, carboxylic acid
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Not provided Thiophene, carboxylic acid
2-(2-Cyanoethylamino)-2-methylpropanoic acid C₇H₁₂N₂O₂ 156.18 Not provided Cyanoethylamino, methyl, carboxylic acid

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound likely increases steric hindrance and lipophilicity compared to aromatic (e.g., methoxyphenyl) or heterocyclic (e.g., thiophene) substituents.

Key Observations :

  • Cyclopentyl vs. Chlorophenoxy: MCPP’s chlorine substituent correlates with higher toxicity (Health Hazard Level 3) compared to unclassified cyclopentyl or methoxyphenyl analogs .
  • Thiophene Derivative : The thiophene ring introduces moderate acute toxicity (Category 4), likely due to metabolic activation pathways .

Key Observations :

  • Agrochemical vs. Pharmaceutical Use: MCPP’s chlorophenoxy group is critical for herbicidal activity, whereas methoxyphenyl and cyanoethylamino analogs are tailored for drug synthesis .
  • Steric Effects : The cyclopentyl group in the target compound may limit reactivity in crowded synthetic environments compared to planar aromatic systems.

Biological Activity

Overview

2-Cyclopentyl-2-methylpropanoic acid (C9H16O2) is an organic compound notable for its unique structural configuration, which includes a cyclopentyl group attached to a branched propanoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol
  • Structure : Contains a cyclopentyl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the hydrophobic cyclopentyl and methyl groups influence binding affinity and specificity. This dual interaction mechanism suggests potential roles in modulating metabolic pathways and enzyme activity.

Enzyme Interactions

Research indicates that this compound may participate in enzyme studies, particularly those involving metabolic pathways. Its structure allows it to act as a ligand, potentially influencing the activity of various enzymes. For instance, it has been investigated for its interactions with receptors associated with pain and inflammation, suggesting a possible therapeutic application in managing these conditions.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on this compound are scarce, related compounds have shown promising biological activities:

  • G-Secretase Inhibitors : Similar compounds have been identified as building blocks for synthesizing biologically active molecules, including G-secretase inhibitors which play a role in Alzheimer's disease treatment .
  • Receptor Binding Studies : Investigations into structurally analogous compounds have demonstrated their capacity to bind to receptors involved in pain modulation and inflammatory responses, indicating the potential for this compound to exhibit similar properties.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
2-Methylpropanoic acidC4H8O2Simpler structure; used in metabolic studies.
3-Cyclopentyl-2-methylpropanoic acidC9H16O2Similar carbon skeleton; different positional isomerism.
Cyclopentyl 2-methylpropanoateC9H18O2An ester derivative; may exhibit different reactivity.

This table highlights the uniqueness of this compound due to its specific structural features and potential biological activities compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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